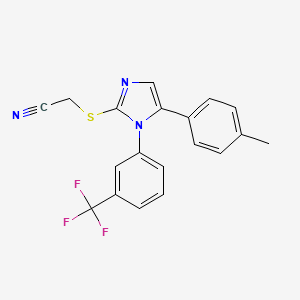

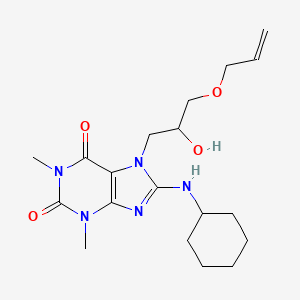

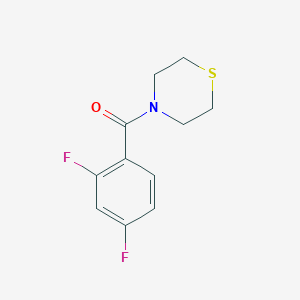

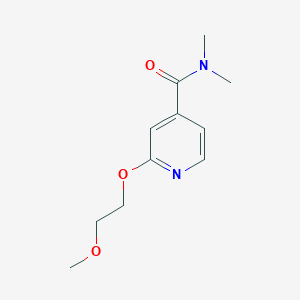

![molecular formula C17H18BrN3O2S B2756610 N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-63-4](/img/structure/B2756610.png)

N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

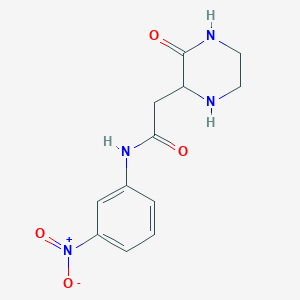

This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a very important class of organic molecules with a wide range of applications, especially in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds usually involves the formation of the heterocyclic ring system, which can be achieved through various methods. For instance, one common method for the synthesis of thiazine derivatives involves the reaction of an appropriate amine with a carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimido[2,1-b][1,3]thiazine ring system, which is a bicyclic structure containing a pyrimidine ring fused with a thiazine ring. The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimido[2,1-b][1,3]thiazine ring system and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic ring system and the carboxamide group could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

- Application : N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide serves as an excellent starting material for natural product synthesis. Researchers can modify the bromine at position 3 and the acetoxy group at position 7 to create diverse coumarin-bearing moieties .

- Potential : Investigate whether this compound exhibits cytotoxic effects against cancer cells, considering its unique structural features .

- Structure–Activity Relationship : The nature of the substituent on the C-5 phenyl ring significantly influences cytotoxicity. Exploring derivatives of N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide in this context could be valuable .

Natural Product Synthesis

Anticancer Activity

1,3,4-Thiadiazole Derivatives

Indole Derivatives

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimycobacterial properties . These compounds have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It’s likely that it interacts with its target protein, possibly inhibiting its function, leading to the observed antimycobacterial effects .

Biochemical Pathways

Given its potential target, it may interfere with the biosynthesis of pantothenate, a precursor for coenzyme a, which is essential for various metabolic processes in the cell .

Pharmacokinetics

In silico admet prediction has been carried out for similar compounds, which can provide insights into the compound’s bioavailability .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .

Action Environment

Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S/c1-3-14-10(2)19-17-21(16(14)23)8-11(9-24-17)15(22)20-13-6-4-5-12(18)7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENVVVGWSXSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)